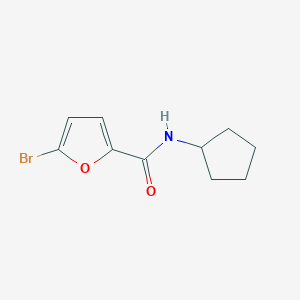
5-bromo-N-cyclopentylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-cyclopentylfuran-2-carboxamide is a chemical compound characterized by the presence of a bromine atom, a cyclopentyl group, and a furan ring
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
More research is needed to elucidate the specific interactions of this compound with its targets .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, often leading to significant downstream effects .
Pharmacokinetics
For instance, the presence of the furan ring and the bromine atom could potentially influence the compound’s absorption and distribution .
Result of Action
Furan derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopentylfuran-2-carboxamide typically involves the bromination of furan-2-carboxamide followed by the introduction of the cyclopentyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclopentyl group can be introduced through a nucleophilic substitution reaction using cyclopentylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-cyclopentylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Hydrogenated compounds.
Substitution: Substituted furan derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-cyclopentylfuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-N-cyclopentyl-5-fluorobenzamide: Similar structure but with a fluorine atom instead of a furan ring.
5-Bromo-N-cyclopentylthiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
5-Bromo-N-cyclopentylfuran-2-carboxamide is unique due to the combination of the bromine atom, cyclopentyl group, and furan ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
IUPAC Name |
5-bromo-N-cyclopentylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-6-5-8(14-9)10(13)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTQOYXAPJQUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
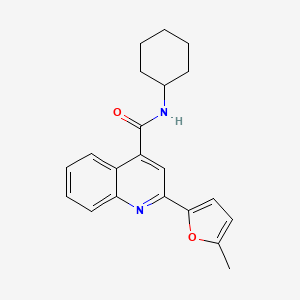
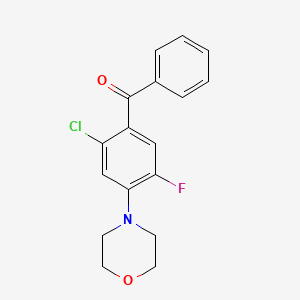
![N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5849142.png)
![7-[(4-ETHENYLPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5849149.png)
![2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-1-[2,2,4-TRIMETHYL-1(2H)-QUINOLINYL]-1-ETHANONE](/img/structure/B5849153.png)
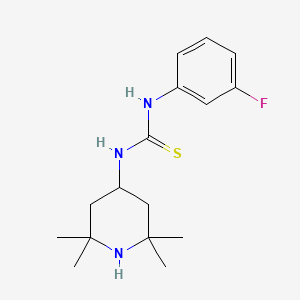
![N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5849171.png)
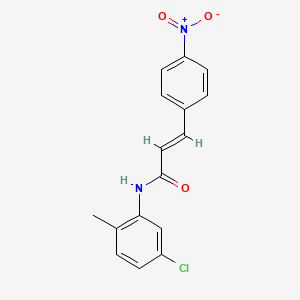
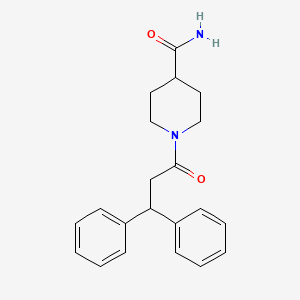
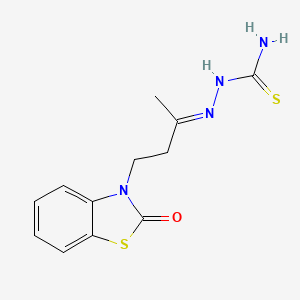
![ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5849190.png)
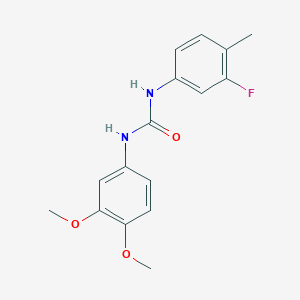
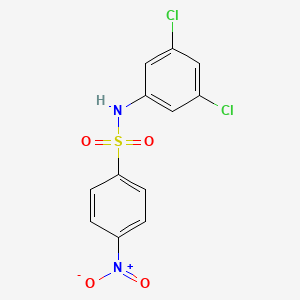
![1-[(2,6-dichlorobenzylidene)amino]-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide](/img/structure/B5849216.png)
